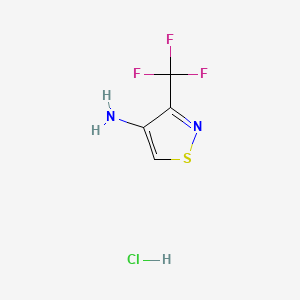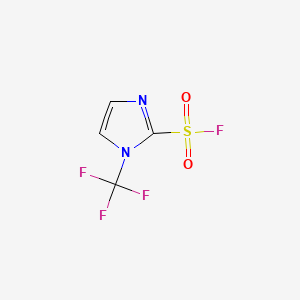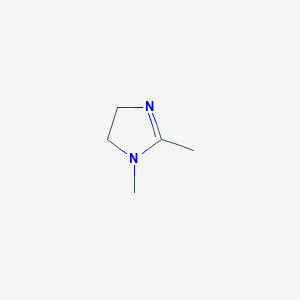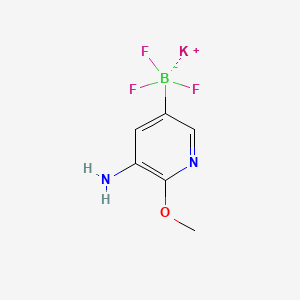
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with an amino group and a methoxy group. The trifluoroborate group imparts stability and reactivity, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or water
Temperature: 50-100°C
Industrial Production Methods
Industrial production of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoroborate group can be reduced to form boronic acids or boranes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst
Substitution: Sodium hydride, potassium tert-butoxide, or lithium diisopropylamide
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the pyridine ring
Reduction: Boronic acids or boranes
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide involves the formation of a palladium complex during the Suzuki–Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation of the trifluoroborate group to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this process include:
Palladium Catalyst: Acts as a mediator for the transmetalation reaction.
Trifluoroborate Group: Provides stability and reactivity to the compound.
Vergleich Mit ähnlichen Verbindungen
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroboranuide: Similar structure but with a different position of the methoxy group.
Potassium (5-difluoromethyl-6-methoxypyridin-3-yl)trifluoroboranuide: Contains a difluoromethyl group instead of an amino group.
The uniqueness of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
Eigenschaften
Molekularformel |
C6H7BF3KN2O |
|---|---|
Molekulargewicht |
230.04 g/mol |
IUPAC-Name |
potassium;(5-amino-6-methoxypyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF3N2O.K/c1-13-6-5(11)2-4(3-12-6)7(8,9)10;/h2-3H,11H2,1H3;/q-1;+1 |
InChI-Schlüssel |
KTZGRGOOMGAZAY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=C(N=C1)OC)N)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
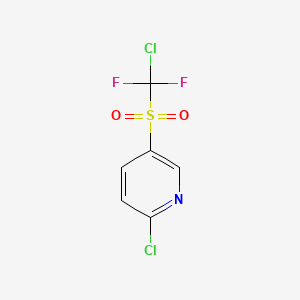
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
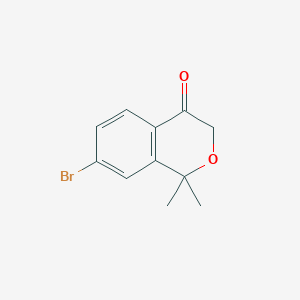
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
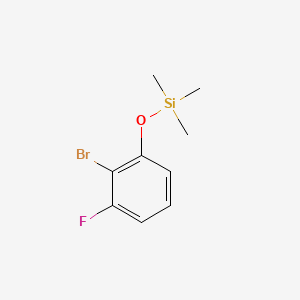
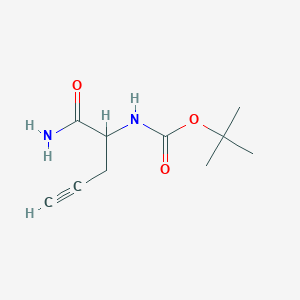
![2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)

